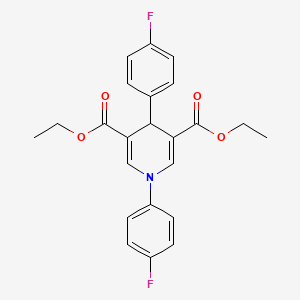
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. This compound belongs to the family of pyridine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to interact with various cellular pathways and proteins. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In neurodegenerative diseases, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, reduction of oxidative stress, and inhibition of inflammation. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. However, one limitation is the difficulty in synthesizing diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action in more detail, particularly its interactions with specific signaling pathways and proteins. Additionally, further studies on the safety and toxicity profile of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, including the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The product is then subjected to esterification with diethyl oxalate to yield the final compound.
Applications De Recherche Scientifique
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
diethyl 1,4-bis(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c1-3-29-22(27)19-13-26(18-11-9-17(25)10-12-18)14-20(23(28)30-4-2)21(19)15-5-7-16(24)8-6-15/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJBKKLPOJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,6-diisopropylphenyl)benzamide](/img/structure/B4876978.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4876981.png)
![N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4876991.png)
![2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876994.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4877003.png)
![1-(2,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4877012.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B4877030.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4877032.png)
![N-methyl-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4877034.png)
![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)